molecular formula C₁₃H₂₃N₃O₇S B1146430 S-(2-Hydroxypropyl)glutathione CAS No. 85933-29-5

S-(2-Hydroxypropyl)glutathione

Cat. No.: B1146430
CAS No.: 85933-29-5
M. Wt: 365.4
InChI Key:
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Description

S-(2-Hydroxypropyl)glutathione is a biochemical compound with the molecular formula C13H23N3O7S and a molecular weight of 365.4 g/mol It is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Hydroxypropyl)glutathione typically involves the reaction of glutathione with 2-hydroxypropyl derivatives under controlled conditions. One common method includes the use of glutathione and 2-hydroxypropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of around 25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

S-(2-Hydroxypropyl)glutathione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that can have different functional properties .

Mechanism of Action

S-(2-Hydroxypropyl)glutathione exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species (ROS) and other free radicals by donating electrons, thereby neutralizing these harmful molecules . The compound also plays a role in the synthesis of leukotrienes and acts as a cofactor for the enzyme glutathione peroxidase . These actions are crucial for maintaining cellular homeostasis and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(2-Hydroxypropyl)glutathione is unique due to its enhanced solubility and reactivity compared to glutathione. The presence of the 2-hydroxypropyl group allows for additional chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxypropylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O7S/c1-7(17)5-24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGTWORENDJZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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